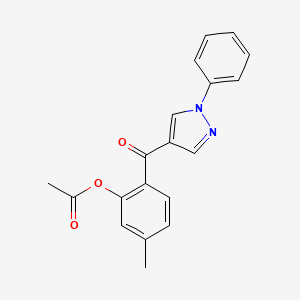
5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate: is a complex organic compound that belongs to the family of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound features a pyrazole ring substituted with a phenyl group and an acetate ester, making it a valuable scaffold for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine . The reaction proceeds under basic conditions, followed by esterification to introduce the acetate group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the phenyl ring.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and catalysis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory and antimicrobial properties .
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and materials with specific properties. Its versatility allows for the creation of products with enhanced performance and stability .
作用机制
The mechanism of action of 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target molecules . This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
相似化合物的比较
3-Methyl-5-phenylpyrazole: Similar in structure but lacks the acetate group.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains an aldehyde group instead of the acetate ester.
Pyrazolone derivatives: These compounds have a keto group and are used as non-steroidal anti-inflammatory drugs.
Uniqueness: The presence of the acetate ester in 5-Methyl-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate enhances its solubility and reactivity, making it a unique scaffold for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
CAS 编号 |
61466-58-8 |
|---|---|
分子式 |
C19H16N2O3 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
[5-methyl-2-(1-phenylpyrazole-4-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C19H16N2O3/c1-13-8-9-17(18(10-13)24-14(2)22)19(23)15-11-20-21(12-15)16-6-4-3-5-7-16/h3-12H,1-2H3 |
InChI 键 |
SLPBNFVOKQFBOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















